molecular formula C8H8N2O B15224314 3-Ethynyl-2-methoxypyridin-4-amine

3-Ethynyl-2-methoxypyridin-4-amine

Cat. No.: B15224314
M. Wt: 148.16 g/mol
InChI Key: DCTUSGBYKFPIDM-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methoxypyridin-4-amine is an organic compound with the molecular formula C8H8N2O. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 3-position, a methoxy group at the 2-position, and an amino group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-methoxypyridin-4-amine typically involves multi-step organic reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of a halogenated pyridine derivative with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as catalyst loading and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the nitro group results in the formation of primary amines .

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-2-methoxypyridin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group enhances its ability to participate in various chemical reactions, while the methoxy and amino groups contribute to its solubility and interaction with biological targets .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-ethynyl-2-methoxypyridin-4-amine

InChI

InChI=1S/C8H8N2O/c1-3-6-7(9)4-5-10-8(6)11-2/h1,4-5H,2H3,(H2,9,10)

InChI Key

DCTUSGBYKFPIDM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1C#C)N

Origin of Product

United States

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